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Compound of Interest

1-Methyl-4-nitro-1H-pyrazol-3-
Compound Name:

amine
CAS No.: 20055-00-9
Cat. No.: B2727026

Get Quote

Energetic & Pharmaceutical Applications
Introduction: The "Push-Pull" Architecture

Nitro-aminopyrazoles represent a unique class of heterocyclic compounds where the molecular
architecture is defined by a "push-pull" electronic system. The electron-donating amino group (

) and the electron-withdrawing nitro group (

) positioned on the nitrogen-rich pyrazole ring create a scaffold with high enthalpy of formation
and significant dipole moments.

For the drug developer, this scaffold offers specific hydrogen-bonding motifs critical for kinase
inhibition (e.g., CDK inhibitors). For the energetic materials scientist, it provides the "Holy Grail"
of high density and low sensitivity—exemplified by compounds like LLM-116 (4-amino-3,5-
dinitropyrazole).

This guide details the two primary synthesis pathways that dominate this field: Electrophilic
Aromatic Substitution (EAS) with rearrangement, and Vicarious Nucleophilic Substitution
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(VNS).

The Regioselectivity Challenge

The synthesis of nitro-aminopyrazoles is governed by the competition between N-nitration and

C-nitration.

» Kinetic Control (N-Nitration): Under standard nitration conditions (mixed acid), the pyrazole
nitrogen is often the first site of attack, forming an N-nitro species. This is frequently an
unwanted intermediate in pharmaceutical synthesis but a necessary precursor in energetic
material synthesis.

e Thermodynamic Control (C-Nitration): To place the nitro group on the carbon backbone (C3,
C4, or C5), one must either employ high-temperature rearrangement or activate the ring for

direct electrophilic attack.

Pathway Visualization: N-to-C Migration

The following diagram illustrates the critical 1,5-sigmatropic shift required to move a nitro group
from the ring nitrogen to the carbon backbone, a mechanism fundamental to obtaining 3-nitro

and 4-nitro isomers.

N-Nitropyrazole [1,5]-Sigmatropic C-Nitropyrazole
PR SR (Kinetic Product) Transition State (Thermodynamic Product)

Figure 1: The N-nitro to C-nitro rearrangement pathway essential for regioselective functionalization.

Click to download full resolution via product page

Protocol A: Direct Synthesis of 3-Amino-4-
Nitropyrazole

Target: Pharmaceutical Intermediates

This protocol addresses the synthesis of 3-amino-4-nitropyrazole, a ubiquitous precursor for
kinase inhibitors. Direct nitration of 3-aminopyrazole is hazardous due to the instability of the
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amine in oxidizing media. We utilize a sulfate protection strategy to mitigate oxidation.

Experimental Workflow

Parameter Specification

Precursor 3-Aminopyrazole sulfate

Fuming Nitric Acid (
Reagent
, 98%)

Conc. Sulfuric Acid (
Catalyst/Medium

)

-10°C (Addition)
Temperature
60°C (Reaction)

Yield Target 75-85%

Step-by-Step Methodology

o Salt Formation: Dissolve 3-aminopyrazole in 20% sulfuric acid and evaporate to dryness to
obtain the stable sulfate salt. This prevents oxidative tarring of the free amine.

 Nitration Matrix: Suspend the sulfate salt in concentrated
(5 volumes) and cool to -10°C.
» Electrophilic Attack: Add fuming
dropwise. Crucial: Maintain temperature below 0°C during addition to prevent exotherms.

e |somerization: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.
This thermal step drives the nitro group to the C4 position (ortho to the amine).

e Quenching: Pour the reaction mixture over crushed ice (ratio 1:5). Neutralize with
Ammonium Hydroxide (

) to pH 5-6.
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« Isolation: The product precipitates as a yellow solid. Filter, wash with ice water, and
recrystallize from ethanol.

Mechanistic Note: The amino group directs the incoming electrophile to the ortho/para
positions. Since N1 is protonated in the acidic medium, the C4 position is the most nucleophilic
site available, leading to high regioselectivity.

Protocol B: Vicarious Nucleophilic Substitution
(VNS)

Target: High-Performance Energetics (LLM-116)[1]

For advanced materials like 4-amino-3,5-dinitropyrazole (LLM-116), electrophilic nitration fails
because the dinitropyrazole ring is too electron-deficient to accept another electrophile. We
must switch strategies to Vicarious Nucleophilic Substitution (VNS), using a carbon or nitrogen
nucleophile that brings its own leaving group.

The VNS Mechanism

In this reaction, 1,1,1-trimethylhydrazinium iodide (TMHI) acts as the aminating agent. It attacks
the electron-poor ring, and the departure of the trimethylamine leaving group restores
aromaticity.
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Figure 2: Synthesis of LLLM-116 via Vicarious Nucleophilic Substitution (VNS).

Click to download full resolution via product page

Detailed Protocol for LLM-116

Reagent Prep: Prepare anhydrous DMSO. Moisture kills the VNS reaction by quenching the
base.

Dissolution: Dissolve 3,5-dinitropyrazole (1.0 eq) and 1,1,1-trimethylhydrazinium iodide
(TMHI, 1.1 eq) in DMSO.

Base Addition: Add Potassium tert-butoxide (KOtBu, 2.5 eq) in a single portion.

o Observation: The solution will turn deep red/brown immediately, indicating the formation of
the Meisenheimer complex (sigma-adduct).

Reaction: Stir at room temperature for 2—4 hours. Unlike nitration, this does not require heat.

Work-up: Pour into ice water and acidify to pH 3 with HCI.
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 Purification (Critical): The crude product is often a DMSO solvate.
o Step A: Recrystallize from water to form the monohydrate.[1][2][3]

o Step B: Recrystallize from butyl acetate to obtain the anhydrous, pure crystal (density 1.90
g/cm3).[1]

Comparative Data: Energetic Properties

The following table contrasts the target molecule (LLM-116) with standard high-energy
materials, highlighting the efficiency of the VNS synthesis route in producing high-density

materials.
Property LLM-116 (Target) TATB (Standard) RDX (Standard)
Synthesis Route VNS Amination Nitration Nitrolysis
Density (
1.90 g/cm3 1.93 g/cm3 1.82 g/cm3
)
Detonation Velocity ~8,700 m/s 7,940 m/s 8,750 m/s
Friction Sensitivity Insensitive (0/10) Insensitive Sensitive
Thermal Onset 260°C 330°C 210°C

Data Source: Lawrence Livermore National Laboratory (LLNL) Characterization Reports [1, 2].
Safety & Handling

Warning: All nitro-aminopyrazoles are energetic materials.

» Scale Limits: Do not exceed 5g scale without blast shielding.

» Incompatibility: Avoid contact with strong reducing agents or heavy metals (which can form
sensitive azides/salts).

» VNS Specifics: The VNS reaction generates trimethylamine (fishy odor, flammable). Ensure
adequate ventilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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